ICG-001

Catalog No.
S530347
CAS No.
780757-88-2
M.F
C33H32N4O4
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ICG-001

CAS Number

780757-88-2

Product Name

ICG-001

IUPAC Name

(6S,9aS)-N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Molecular Formula

C33H32N4O4

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41)/t29-,30+/m0/s1

InChI Key

HQWTUOLCGKIECB-XZWHSSHBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ICG 001, ICG-001, ICG001, PRI-724

Canonical SMILES

C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

Isomeric SMILES

C1CN([C@H]2CN(C(=O)[C@@H](N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6

The exact mass of the compound (6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide is 548.2424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ICG-001 is a racemate and a well-characterized small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its specific mechanism involves binding to the CREB-binding protein (CBP) and disrupting its interaction with β-catenin, thereby inhibiting TCF/β-catenin-mediated transcription with an IC50 of approximately 3 µM.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFz6dYe_erbG4yNW9YDFMZQKJAesASrZSpBgomeIZtDgOJp7evlT5aNwRBnleCm7cL7XD0F-BzOqWbh5uYwnPi-bJTsWqZzC4P9yaHlJjyUcdU0W2oSLY-zmoy5vmsP1132UHhBvYoou6nb)] This selective action on the CBP coactivator, without significantly affecting the highly homologous p300 coactivator, makes it a critical tool for dissecting specific downstream nuclear events in Wnt signaling.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] Its established use in various cancer and fibrosis models provides a strong baseline for its application in research targeting this pathway.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFz6dYe_erbG4yNW9YDFMZQKJAesASrZSpBgomeIZtDgOJp7evlT5aNwRBnleCm7cL7XD0F-BzOqWbh5uYwnPi-bJTsWqZzC4P9yaHlJjyUcdU0W2oSLY-zmoy5vmsP1132UHhBvYoou6nb)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFSX_odfG513HtnIs95VgA28om3sYtDiEmFIrL_y7Sv1XWg_dJc3y14vQzttLLWVdSlpardaQ7Lrdef9OWtFFS0_uXCSwA0PV_DizVjj0XXlcbsoxnFiQUX3gy7Yt_em_egJlHPhJ-BxL9bphwE-v7n3z76fYvEOD2wY_HV-QT32CJIzQaEy1yIfE1vW5GtbghI-zk46_68ZKrria5WxF4zLXaXLyopwZxovXULGvo%3D)]

Substituting ICG-001 requires careful consideration of its specific mechanism and stereochemistry. Unlike tankyrase inhibitors such as XAV939, which act upstream by stabilizing the β-catenin destruction complex, ICG-001 specifically targets the final transcriptional step by blocking the CBP/β-catenin interaction in the nucleus.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG768-Zn2ymeQYBUndwNPYZN7C1HNJB2nzWXGyu6CnI65uEL9gKhsGLkX3zciISRaJaGnynCkRAtBbIqQcvNzkhGyaGhtnnvBwEqsgE1eYQAo9zRFJmU_P_lrikP1db26V5BPKaLMX8AkWJfw%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzS8NrIp85hGFpBLjOZI2ws4MbvGNQ0DU7NxYimpAQdwIZ5T1raTihtrlYfNmQc97GnWgrSDyYqI65pC-A9HzNaRDLE8DvIjSktKXPAv6rLMZWec1HLpETFaB6nHpX5oQ8Q6BCcIBDuMW3wTge0SMt6tB_5pcaHuWYX45-g31HQ9UUMsShOYhyT6Z-fgTWjce_IeSuYSr_SIb3PF5CxGnSzz4Q1p3zGW2-lhGN1yQi2qZnHDYP_uczRA4yl7LEqgY6dfc%3D)] This makes it unsuitable for direct substitution in experiments designed to probe downstream nuclear coactivator function. Furthermore, as a racemic mixture, ICG-001's activity profile differs from its more potent (S)-enantiomer, PRI-724.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5OtkJwwmMUEd9fmI-byNDiBNh-jNZnyyKnw9SJ6O8xilSRNRaSMyGup0V5zXx6jrf9JdIYMYpqbKTQWcGVaCXmhVR_sD5lRq5-TkXP9GNqFXxgErWw3CPNuzxhx71HY3F)] Using the pure enantiomer or a mechanistically different inhibitor will yield distinct biological outcomes, making direct substitution a risk to experimental reproducibility and interpretation.

High Selectivity for CBP Over p300 Coactivator

ICG-001 is designed for high selectivity, specifically inhibiting the interaction between β-catenin and the CBP coactivator while having minimal effect on the highly homologous p300.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] Binding studies demonstrated that ICG-001 binds to the N-terminal region of CBP (amino acids 1-111) but does not bind to the equivalent region of p300. This binding selectively disrupts the CBP/β-catenin interaction without interfering with the p300/β-catenin complex.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)] This property is crucial for researchers needing to isolate the transcriptional programs specifically mediated by CBP.

Evidence DimensionCoactivator Binding and Interaction Disruption
Target Compound DataBinds specifically to CBP; Disrupts CBP/β-catenin interaction
Comparator Or Baselinep300: Does not bind to the homologous region of p300; does not disrupt p300/β-catenin interaction
Quantified DifferenceQualitatively selective; specific binding to CBP but not p300 demonstrated via affinity studies
ConditionsIn vitro binding assays using purified recombinant proteins (CBP, p300, and β-catenin fragments) and nuclear lysates from SW480 cells.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)]

This selectivity allows for the precise dissection of CBP-dependent versus p300-dependent gene transcription, a critical functional distinction not possible with non-selective inhibitors.

Defined Activity as a Racemate vs. Pure Enantiomer (PRI-724)

ICG-001 is a racemic mixture, while its structural analog PRI-724 is the more potent, single (S)-enantiomer.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5OtkJwwmMUEd9fmI-byNDiBNh-jNZnyyKnw9SJ6O8xilSRNRaSMyGup0V5zXx6jrf9JdIYMYpqbKTQWcGVaCXmhVR_sD5lRq5-TkXP9GNqFXxgErWw3CPNuzxhx71HY3F)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHuxchW-OQjqWzTlIAe8a_HTfM3yyclQnojhGCnCc1O7bAGoU9u7uhzc2BCsWL0QPHFvfpQdQji2Xd4WTdGSuKBqdX1LrYO4FFJm8lNU6vtDPLpTnYQlnaHvFEHVhtn3l5auiS5sDxh5ZoGBOH)] In pharmacological studies, it is common for one enantiomer to be significantly more active, while the other may be inactive or contribute to off-target effects. The racemate's measured potency (e.g., IC50) reflects the contribution of the active enantiomer, effectively diluted by the less active one.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc28RqWgJT7wT6NEIsgyy0w0Nnhby4BDru0XCI6ISPDFmD417afNlIWAr-c6uHKDlxGLd7q23suPRIxrwh2OrW3-zuIubT_jzu_vI2zm7gsNc6PnTwklujXRQ-Bj32q-LvjnYGi_d7twTq6w%3D%3D)] Procuring ICG-001 provides a cost-effective option for initial screening or when the absolute potency of the pure enantiomer is not required, while PRI-724 is suited for studies demanding higher potency and stereochemical purity.

Evidence DimensionStereochemical Activity
Target Compound DataRacemic mixture of active (S) and less-active (R) enantiomers
Comparator Or BaselinePRI-724: The more potent, single (S)-enantiomer
Quantified DifferenceThe IC50 of a racemate is typically about twice that of the pure active enantiomer, as half the compound is less active.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc28RqWgJT7wT6NEIsgyy0w0Nnhby4BDru0XCI6ISPDFmD417afNlIWAr-c6uHKDlxGLd7q23suPRIxrwh2OrW3-zuIubT_jzu_vI2zm7gsNc6PnTwklujXRQ-Bj32q-LvjnYGi_d7twTq6w%3D%3D)]
ConditionsGeneral principle from enantiomer pharmacology applied to the specific ICG-001/PRI-724 relationship.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5OtkJwwmMUEd9fmI-byNDiBNh-jNZnyyKnw9SJ6O8xilSRNRaSMyGup0V5zXx6jrf9JdIYMYpqbKTQWcGVaCXmhVR_sD5lRq5-TkXP9GNqFXxgErWw3CPNuzxhx71HY3F)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHuxchW-OQjqWzTlIAe8a_HTfM3yyclQnojhGCnCc1O7bAGoU9u7uhzc2BCsWL0QPHFvfpQdQji2Xd4WTdGSuKBqdX1LrYO4FFJm8lNU6vtDPLpTnYQlnaHvFEHVhtn3l5auiS5sDxh5ZoGBOH)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEc28RqWgJT7wT6NEIsgyy0w0Nnhby4BDru0XCI6ISPDFmD417afNlIWAr-c6uHKDlxGLd7q23suPRIxrwh2OrW3-zuIubT_jzu_vI2zm7gsNc6PnTwklujXRQ-Bj32q-LvjnYGi_d7twTq6w%3D%3D)]

This distinction is critical for procurement; ICG-001 is a suitable and economical choice for pathway validation, while PRI-724 is the appropriate choice for dose-sensitive or preclinical studies requiring maximum potency.

Handling & Solubility Profile for Reliable In Vitro Use

ICG-001 demonstrates reliable solubility in common organic solvents used for preparing stock solutions, which is a key practical parameter for procurement. It is readily soluble in DMSO and ethanol at concentrations suitable for most cell-based assays. For example, its solubility is approximately 30 mg/mL in DMSO and ethanol.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)] While sparingly soluble in aqueous buffers, a standard two-step dilution method (dissolving in ethanol first) allows for the preparation of working solutions in physiological buffers like PBS.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)] This well-documented solubility profile ensures consistent and reproducible preparation of experimental solutions.

Evidence DimensionSolubility in Common Laboratory Solvents
Target Compound DataApprox. 30 mg/mL in DMSO and ethanol; approx. 0.25 mg/mL in 1:3 ethanol:PBS solution
Comparator Or BaselineStandard laboratory requirements for stock solution preparation
Quantified DifferenceHigh solubility in organic solvents ensures concentrated stocks can be made, minimizing solvent effects in final assay concentrations.
ConditionsSolubility measured for stock preparation in organic solvents and for working solutions in aqueous buffers.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELBmrXMkB0VvvPDKAdGFlsH0rMitWPW54ily6R1_9i8IMlSx0PYvdz_L6ORx0yDFfnzFPR91ey8RBTbsmsmJyd1_ZUaxO7V6oRue7vZX0P0Dh-uy3vasABakzdyZrtGsZn1g8eigJHeT8%3D)]

A predictable and high solubility in standard lab solvents like DMSO simplifies experimental setup and reduces the risk of compound precipitation, ensuring accurate and reproducible results in cell culture experiments.

Differentiating CBP vs. p300 Coactivator Roles in Wnt-Dependent Cancers

For studies aiming to determine if a specific cancer phenotype is driven by CBP-mediated or p300-mediated transcription, ICG-001 is the appropriate tool. Its documented selectivity allows researchers to inhibit the CBP/β-catenin axis while leaving the p300/β-catenin axis intact, clarifying the specific contribution of each coactivator to processes like cell proliferation or apoptosis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgPydDyIvcskYId43h0MFQcBoWJs55KTN_VHdAnmCa10sY-B9zICYfewTaSPhKmP5N7P-cG7d0reeaOiohGxcjyQeqByTUjEl4U0a8HsYqYpk38Dc-yTykGkwk2xA_t8G1arfH2Qv4j16-)]

Initial Screening and Pathway Validation for CBP/β-Catenin Antagonism

As a well-characterized racemic compound, ICG-001 serves as a reliable and cost-effective positive control or screening agent to validate the involvement of the CBP/β-catenin pathway in a biological process. Its use establishes the mechanistic relevance of this specific node of the Wnt pathway before potentially moving to more specialized or potent single-enantiomer compounds for later-stage studies.

Investigating Mechanisms of Fibrosis Reversal

ICG-001 and its analogs have been shown to attenuate and even reverse fibrosis in preclinical models, such as bleomycin-induced pulmonary fibrosis.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGT0oJm01kNeZp_eGJnaKc2K-qc4IDDzDQFhuLIMHULpHPvnSVhnYd62giemvm-QTFzqWHDBmkV5v90m-4SmR_c-FUpgUnWLqFnyb_x2ejOn3z82nDuxpku5Sn7nmpX5w%3D%3D)] Its specific mechanism of inhibiting CBP-mediated transcription makes it a suitable choice for laboratory investigations into the molecular pathways governing fibroblast activation and extracellular matrix deposition, where Wnt signaling is a key driver.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

548.24235551 Da

Monoisotopic Mass

548.24235551 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(6S,9aS)-6-[(4-hydroxyphenyl)methyl]-8-(1-naphthalenylmethyl)-4,7-dioxo-N-(phenylmethyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide

Dates

Last modified: 08-15-2023
1: Rao P, Pang M, Qiao X, Yu H, Wang H, Yang Y, Ren X, Hu M, Chen T, Cao Q, Wang Y, Khushi M, Zhang G, Wang YM, Heok P'ng C, Nankivell B, Lee VW, Alexander SI, Zheng G, Harris DC. Promotion of β-catenin/Foxo1 signaling ameliorates renal interstitial fibrosis. Lab Invest. 2019 Jun 26. doi: 10.1038/s41374-019-0276-z. [Epub ahead of print] PubMed PMID: 31243340.
2: Bocchicchio S, Tesone M, Irusta G. Convergence of Wnt and Notch signaling controls ovarian cancer cell survival. J Cell Physiol. 2019 May 13. doi: 10.1002/jcp.28775. [Epub ahead of print] PubMed PMID: 31087357.
3: Taiyab A, Holms J, West-Mays JA. β-Catenin/Smad3 Interaction Regulates Transforming Growth Factor-β-Induced Epithelial to Mesenchymal Transition in the Lens. Int J Mol Sci. 2019 Apr 27;20(9). pii: E2078. doi: 10.3390/ijms20092078. PubMed PMID: 31035577; PubMed Central PMCID: PMC6540099.
4: Cui Y, Wu X, Lin C, Zhang X, Ye L, Ren L, Chen M, Yang M, Li Y, Li M, Li J, Guan J, Song L. AKIP1 promotes early recurrence of hepatocellular carcinoma through activating the Wnt/β-catenin/CBP signaling pathway. Oncogene. 2019 Jul;38(27):5516-5529. doi: 10.1038/s41388-019-0807-5. Epub 2019 Apr 1. PubMed PMID: 30936461.
5: Chen Y, Wen H, Zhou C, Su Q, Lin Y, Xie Y, Huang Y, Qiu Q, Lin J, Huang X, Tan W, Min C, Wang C. TNF-α derived from M2 tumor-associated macrophages promotes epithelial-mesenchymal transition and cancer stemness through the Wnt/β-catenin pathway in SMMC-7721 hepatocellular carcinoma cells. Exp Cell Res. 2019 May 1;378(1):41-50. doi: 10.1016/j.yexcr.2019.03.005. Epub 2019 Mar 4. PubMed PMID: 30844387.
6: Mazzu YZ, Hu Y, Shen Y, Tuschl T, Singer S. miR-193b regulates tumorigenesis in liposarcoma cells via PDGFR, TGFβ, and Wnt signaling. Sci Rep. 2019 Mar 1;9(1):3197. doi: 10.1038/s41598-019-39560-0. PubMed PMID: 30824765; PubMed Central PMCID: PMC6397171.
7: Sun HY, Wang XL, Ma LC, Yang M, Yang HJ, Huang HW, Zhao GA. Influence of MiR-154 on myocardial apoptosis in rats with acute myocardial infarction through Wnt/β-catenin signaling pathway. Eur Rev Med Pharmacol Sci. 2019 Jan;23(2):818-825. doi: 10.26355/eurrev_201901_16896. PubMed PMID: 30720190.
8: Xiao L, Xu B, Zhou L, Tan RJ, Zhou D, Fu H, Li A, Hou FF, Liu Y. Wnt/β-catenin regulates blood pressure and kidney injury in rats. Biochim Biophys Acta Mol Basis Dis. 2019 Jun 1;1865(6):1313-1322. doi: 10.1016/j.bbadis.2019.01.027. Epub 2019 Jan 30. PubMed PMID: 30710617; PubMed Central PMCID: PMC6502648.
9: Zhang QW, Zhang XT, Tang CT, Lin XL, Ge ZZ, Li XB. EGFL6 promotes cell proliferation in colorectal cancer via regulation of the WNT/β-catenin pathway. Mol Carcinog. 2019 Jun;58(6):967-979. doi: 10.1002/mc.22985. Epub 2019 Mar 3. PubMed PMID: 30693973.
10: Yang Y, Feng X, Liu X, Wang Y, Hu M, Cao Q, Zhang Z, Zhao L, Zhang J, Guo R, Wang H, Qiao X, Wang L, Zheng G. Fate alteration of bone marrow-derived macrophages ameliorates kidney fibrosis in murine model of unilateral ureteral obstruction. Nephrol Dial Transplant. 2018 Dec 24. doi: 10.1093/ndt/gfy381. [Epub ahead of print] PubMed PMID: 30590718.
11: Huang Z, Yang M, Li Y, Yang F, Feng Y. Exosomes Derived from Hypoxic Colorectal Cancer Cells Transfer Wnt4 to Normoxic Cells to Elicit a Prometastatic Phenotype. Int J Biol Sci. 2018 Nov 13;14(14):2094-2102. doi: 10.7150/ijbs.28288. eCollection 2018. PubMed PMID: 30585272; PubMed Central PMCID: PMC6299371.
12: Ring A, Nguyen C, Smbatyan G, Tripathy D, Yu M, Press M, Kahn M, Lang JE. CBP/β-Catenin/FOXM1 Is a Novel Therapeutic Target in Triple Negative Breast Cancer. Cancers (Basel). 2018 Dec 19;10(12). pii: E525. doi: 10.3390/cancers10120525. PubMed PMID: 30572639; PubMed Central PMCID: PMC6315782.
13: Chan LS, Man OY, Kwok HH, Chen L, Chan KC, Lung HL, Ngan RK, Wong RN, Lo KW, Lee AW, Tsao GS, Kahn M, Lung ML, Mak NK. The Wnt modulator ICG 001 mediates the inhibition of nasopharyngeal carcinoma cell migration in vitro via the miR 150/CD44 axis. Int J Oncol. 2019 Mar;54(3):1010-1020. doi: 10.3892/ijo.2018.4664. Epub 2018 Dec 12. PubMed PMID: 30569106.
14: Itaba N, Noda I, Oka H, Kono Y, Okinaka K, Yokobata T, Okazaki S, Morimoto M, Shiota G. Hepatic cell sheets engineered from human mesenchymal stem cells with a single small molecule compound IC-2 ameliorate acute liver injury in mice. Regen Ther. 2018 Aug 24;9:45-57. doi: 10.1016/j.reth.2018.07.001. eCollection 2018 Dec. PubMed PMID: 30525075; PubMed Central PMCID: PMC6222293.
15: Li KL, Zhang L, Yang XM, Fang Q, Yin XF, Wei HM, Zhou T, Li YB, Chen XL, Tang F, Li YH, Chang JF, Li W, Sun F. Histone acetyltransferase CBP-related H3K23 acetylation contributes to courtship learning in Drosophila. BMC Dev Biol. 2018 Nov 20;18(1):20. doi: 10.1186/s12861-018-0179-z. PubMed PMID: 30458702; PubMed Central PMCID: PMC6247617.
16: Cao H, Wang C, Chen X, Hou J, Xiang Z, Shen Y, Han X. Inhibition of Wnt/β-catenin signaling suppresses myofibroblast differentiation of lung resident mesenchymal stem cells and pulmonary fibrosis. Sci Rep. 2018 Sep 11;8(1):13644. doi: 10.1038/s41598-018-28968-9. PubMed PMID: 30206265; PubMed Central PMCID: PMC6134002.
17: He Y, Yuan X, Zuo H, Sun Y, Feng A. Berberine Exerts a Protective Effect on Gut-Vascular Barrier via the Modulation of the Wnt/Beta-Catenin Signaling Pathway During Sepsis. Cell Physiol Biochem. 2018;49(4):1342-1351. doi: 10.1159/000493412. Epub 2018 Sep 11. PubMed PMID: 30205381.
18: Gravesen E, Nordholm A, Mace M, Morevati M, Høgdall E, Nielsen C, Kjær A, Olgaard K, Lewin E. Effect of inhibition of CBP-coactivated β-catenin-mediated Wnt signalling in uremic rats with vascular calcifications. PLoS One. 2018 Aug 3;13(8):e0201936. doi: 10.1371/journal.pone.0201936. eCollection 2018. PubMed PMID: 30075015; PubMed Central PMCID: PMC6075782.
19: Kartha VK, Alamoud KA, Sadykov K, Nguyen BC, Laroche F, Feng H, Lee J, Pai SI, Varelas X, Egloff AM, Snyder-Cappione JE, Belkina AC, Bais MV, Monti S, Kukuruzinska MA. Functional and genomic analyses reveal therapeutic potential of targeting β-catenin/CBP activity in head and neck cancer. Genome Med. 2018 Jul 20;10(1):54. doi: 10.1186/s13073-018-0569-7. PubMed PMID: 30029671; PubMed Central PMCID: PMC6053793.
20: Feng Y, Liang Y, Ren J, Dai C. Canonical Wnt Signaling Promotes Macrophage Proliferation during Kidney Fibrosis. Kidney Dis (Basel). 2018 Jun;4(2):95-103. doi: 10.1159/000488984. Epub 2018 May 23. PubMed PMID: 29998124; PubMed Central PMCID: PMC6029229.

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